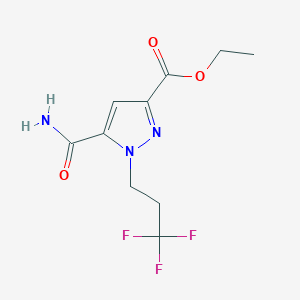
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are frequently found in many natural products and medicines
Wirkmechanismus
Target of Action
The primary target of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound acts as an inhibitor to this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of the FGFR signaling pathway by this compound affects several downstream effects. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of the FGFR signaling pathway by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . This can result in the prevention of tumor growth and progression .
Vorbereitungsmethoden
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide can be achieved through several synthetic routes. One common method involves the reaction of aminopyrimidine-2-one derivatives with dimethyl acetylenedicarboxylate . The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium persulfate (K2S2O8) . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anticancer and anti-inflammatory agent . In medicine, it is being explored for its potential use in drug development due to its ability to interact with various biological targets . In industry, it may be used in the production of pharmaceuticals and other chemical products .
Vergleich Mit ähnlichen Verbindungen
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxypropanamide can be compared with other similar compounds such as pyrimidine derivatives and benzoxazole derivatives . Similar compounds include dimethyl 2-(5-benzoyl-2-oxo-4-phenylpyrimidin-1(2H)-ylamino)fumarate and dimethyl 2-(5-(4-methylbenzoyl)-4-(4-methylphenyl)-2-oxopyrimidin-1(2H)-ylamino)fumarate .
Eigenschaften
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-12(21-13-6-3-2-4-7-13)14(19)16-9-11-18-10-5-8-17-15(18)20/h2-8,10,12H,9,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENJCPHZIXXKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=NC1=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B3006711.png)
![Methyl 2-[[1-(difluoromethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B3006714.png)
![6-(3-Methoxypropyl)-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B3006715.png)

![tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B3006720.png)





![3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3006731.png)


